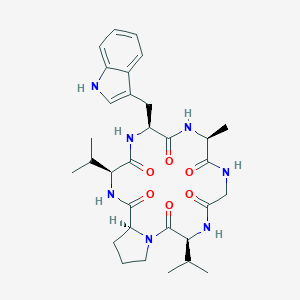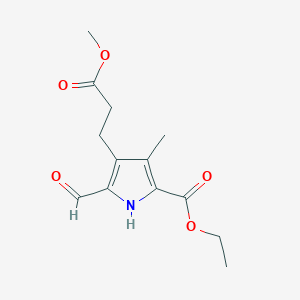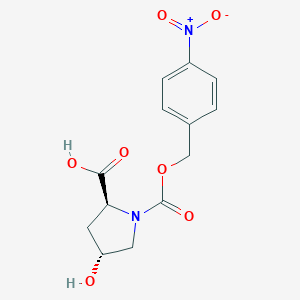
trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline can be achieved through several methods. One approach involves the transformation of 4-hydroxy-L-proline into its N-nitroso derivative by treatment with butylnitrite in an acidic medium, leading to a cyclic hydroxy-N-nitrosoacid structure where the carboxyl and hydroxyl groups are trans to each other (Fonari et al., 2006). Another scalable synthesis method focuses on the assembly of bis-amino acids from inexpensive trans-4-hydroxy-L-proline, highlighting the versatility of trans-4-hydroxy-L-proline derivatives in synthesizing stereochemically pure compounds (Cheong et al., 2016).
Molecular Structure Analysis
The molecular structure of trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline derivatives has been extensively studied using techniques such as X-ray crystallography and ab initio calculations. For example, the N-nitroso derivative of 4-hydroxy-L-proline exhibits a cyclic structure with intermolecular hydrogen bonds forming chains and sheets, contributing to its stability and reactivity (Fonari et al., 2006).
Chemical Reactions and Properties
Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline can participate in various chemical reactions, serving as an intermediate for peptide synthesis. Its reactivity is influenced by the presence of the nitrobenzyloxycarbonyl group, which can be selectively cleaved under certain conditions to yield different esters and intermediates for coupling in peptide synthesis (Stewart, 1971).
Wissenschaftliche Forschungsanwendungen
Neurological Research and Potential Therapeutic Uses
- Anticonvulsant Properties : Studies have explored the anticonvulsant properties of proline and its derivatives, including trans-4-hydroxy-L-proline. It's noted that these compounds, particularly trans-4-hydroxy-L-proline, can enhance the anticonvulsant effects of certain GABA agonists, suggesting a role in epilepsy management or neurological research (Sarhan & Seiler, 1989).
- Sedative and Hypnotic Effects : The compound has been investigated for its central effects, including inducing sedative and hypnotic effects under stressful conditions in animal models. The research indicates that the compound may act through different neurological pathways, highlighting its potential in neuropharmacological studies (Hamasu et al., 2008).
Antifibrotic Applications
- Inhibition of Collagen Accumulation : Research has focused on the potential of proline analogs, including trans-4-hydroxy-L-proline, in inhibiting collagen accumulation. This antifibrotic effect is crucial for conditions like pulmonary hypertension and fibrosis. Studies have demonstrated that these compounds can prevent collagen buildup, suggesting therapeutic potential in managing fibrotic diseases (Poiani et al., 1997).
Immunostimulatory Effects
- Enhancement of Immune Response : Research has identified immunostimulatory activities of certain bacteria that produce compounds like 4-trans-hydroxy-L-proline. These compounds have been shown to enhance immune function parameters and protect against infections in specific animal models, indicating potential applications in immunology and veterinary medicine (Wang et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJMJDNHVXYAOC-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441879 | |
| Record name | (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline | |
CAS RN |
96034-57-0 | |
| Record name | (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



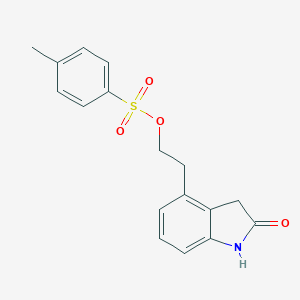


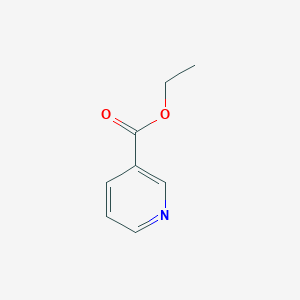



![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B30485.png)
![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)
